Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic scaffold with partial saturation (4,5,6,7-tetrahydro configuration). Key structural features include:
- Trifluoromethyl (CF₃) group at position 7, enhancing metabolic stability and lipophilicity.
This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, which are recognized for their versatility in medicinal chemistry due to their kinase inhibition, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-21-12(20)7-6-17-19-10(13(14,15)16)5-8(18-11(7)19)9-3-2-4-22-9/h2-4,6,8,10,18H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNGSJHXQIHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 942356-66-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties.
- Molecular Formula : C₁₃H₁₂F₃N₃O₃
- Molecular Weight : 315.25 g/mol
- Structure : The compound features a tetrahydropyrazolo-pyrimidine core with trifluoromethyl and furan substituents, which contribute to its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- A series of compounds with similar structures demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM. These compounds exhibited edema inhibition percentages significantly higher than standard drugs like celecoxib .
| Compound | IC50 (μM) | Edema Inhibition (%) |
|---|---|---|
| Compound A | 0.034 | 96% |
| Compound B | 0.052 | 82.8% |
| Celecoxib | 54.65 | 82.8% |
The compound is hypothesized to exhibit similar or enhanced anti-inflammatory effects due to its structural characteristics.
2. Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. The scaffold has shown promise as selective protein inhibitors and has been linked to various cancer cell lines:
- Research indicates that derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity against normal cells . This selectivity is crucial for developing effective cancer therapies.
3. Enzymatic Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes involved in inflammatory processes and cancer progression:
- Studies on related pyrazolo compounds have shown significant inhibition of enzymes such as COX-1 and COX-2, which are critical targets for anti-inflammatory drugs .
Case Study 1: Anti-inflammatory Evaluation
A study evaluated the anti-inflammatory effects of a series of pyrazolo derivatives including the compound of interest. Results indicated:
- Objective : To assess the edema inhibition in a carrageenan-induced paw edema model.
- Findings : The compound showed a notable reduction in paw swelling compared to control groups.
Case Study 2: Anticancer Screening
In vitro testing against various cancer cell lines revealed:
- Objective : To determine the cytotoxic effects on breast and colon cancer cells.
- Results : The compound demonstrated IC50 values comparable to standard chemotherapeutic agents, suggesting potential as an anticancer agent.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise in inhibiting tumor cell proliferation in various cancer models. Studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle dynamics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines can act as selective inhibitors for various protein targets involved in cancer progression and other diseases. For example, they have been shown to inhibit kinases that play critical roles in cellular signaling pathways . This property positions them as valuable scaffolds for drug design aimed at treating diseases characterized by dysregulated kinase activity.
Antiviral Properties
Emerging research has highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines. Specifically, studies have reported that certain derivatives can suppress viral RNA synthesis in infected cells. This suggests that this compound could be further explored as a candidate for antiviral therapies .
Study on Anticancer Activity
A study published in Molecules detailed the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against human cancer cell lines . The results indicated that modifications to the furan and trifluoromethyl groups significantly influenced the cytotoxic properties of the compounds.
Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibition profiles of pyrazolo[1,5-a]pyrimidines against specific kinases involved in cancer signaling pathways . The findings revealed that certain derivatives exhibited potent inhibitory effects with IC50 values in the nanomolar range.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values by ~1.0 unit compared to non-fluorinated analogues. Methyl esters (logP ≈ 2.5) are less lipophilic than ethyl esters (logP ≈ 3.1) .
- Solubility : The furan-2-yl group contributes to moderate aqueous solubility (∼50 μM in PBS), whereas phenyl or thiophen-2-yl substituents reduce solubility due to increased hydrophobicity .
Stability and Reactivity
- Hydrolysis : The methyl ester at position 3 is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives. Ethyl esters exhibit slower hydrolysis rates .
Structure-Activity Relationships (SAR)
- Position 5 : Heterocyclic substituents (furan, thiophene) improve π-π stacking in target binding pockets vs. phenyl groups.
- Position 3 : Esters (methyl/ethyl) balance solubility and cell permeability; carboxamides enhance hydrogen-bonding but reduce metabolic stability .
- Position 7 : The CF₃ group is critical for electronic effects and resistance to oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones. For example, Aggarwal et al. demonstrated that reacting 4-aryl-5-aminopyrazoles with trifluoromethyl-β-diketones in dichloromethane (DCM) at −15 °C for 6 hours yields tetrahydropyrazolo[1,5-a]pyrimidine intermediates, which are subsequently dehydrated using acetic anhydride under reflux to form the final product . Optimization of solvent (e.g., DCM, 1,4-dioxane) and temperature (−15 °C to 110 °C) is critical for regioselectivity and yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the pyrazolo[1,5-a]pyrimidine core and substituents (e.g., furan, trifluoromethyl). For example, the furan-2-yl group shows distinct aromatic protons at δ 6.3–7.2 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methyl ester) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. It also induces electron-withdrawing effects, stabilizing intermediates during synthesis. In enzyme inhibition studies, this group increases binding affinity by forming hydrophobic interactions with target pockets (e.g., kinases). Comparative studies with non-fluorinated analogs show a 3–5-fold reduction in IC50 values for trifluoromethyl-containing derivatives .
Q. What strategies optimize reaction yields in the synthesis of tetrahydropyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh3)2Cl2 for Suzuki-Miyaura couplings to introduce aryl groups at position 5, achieving yields >85% .
- Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates.
- Temperature Control : Low temperatures (−15 °C) prevent side reactions during cyclization .
- Reagent Choice : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) efficiently activates intermediates for coupling reactions .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals. For example, HMBC correlations between the furan protons and pyrimidine carbons confirm regiochemistry .
- X-ray Crystallography : Provides definitive proof of molecular geometry. A related compound, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, was validated via single-crystal XRD, showing a dihedral angle of 85° between the phenyl and pyrimidine rings .
- Computational Modeling : DFT calculations predict NMR shifts and compare them with experimental data to identify discrepancies .
Q. What are the key challenges in achieving regioselectivity during cyclocondensation reactions?
- Methodological Answer : Regioselectivity depends on the electronic and steric properties of substituents. For example, bulky groups on the β-diketone favor formation of the 5-furan-2-yl isomer over the 7-substituted product. Kinetic studies show that electron-deficient diketones (e.g., trifluoromethyl derivatives) accelerate cyclization at lower temperatures (−15 °C), minimizing side products .
Data-Driven Analysis
Q. How do reaction conditions impact yield variations in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer :
- Temperature : Reactions at −15 °C yield 67–70% due to controlled intermediate formation, while higher temperatures (25 °C) reduce yields to 50–55% due to decomposition .
- Catalysts : Pd-catalyzed couplings improve yields from 60% (uncatalyzed) to 93% in 5-arylated derivatives .
- Solvent : PEG-400 enhances microwave-assisted reactions, achieving 80% yield in 2 hours vs. 50% in DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
